Cellulase
Overview
Description
Beta-cellotriose is an oligosaccharide composed of three glucose units linked by beta-1,4-glycosidic bonds. . Beta-cellotriose is derived from the hydrolysis of cellulose, a major component of plant cell walls, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-cellotriose can be synthesized through enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves breaking down cellulose into smaller oligosaccharides, including beta-cellotriose . Enzymatic hydrolysis is preferred due to its specificity and efficiency.
Industrial Production Methods: Industrial production of beta-cellotriose involves the use of microbial cellulases, which are enzymes produced by bacteria and fungi. These enzymes catalyze the hydrolysis of cellulose under controlled conditions, resulting in the production of beta-cellotriose and other oligosaccharides . The process typically involves fermentation, where microorganisms are cultured in bioreactors to produce cellulases, followed by the enzymatic hydrolysis of cellulose.
Chemical Reactions Analysis
Types of Reactions: Beta-cellotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cellulases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize beta-cellotriose.
Reduction: Reducing agents like sodium borohydride can reduce beta-cellotriose to its corresponding alcohols.
Major Products Formed:
Hydrolysis: Glucose and cellobiose.
Oxidation: Oxidized oligosaccharides.
Reduction: Reduced oligosaccharides.
Scientific Research Applications
Beta-cellotriose has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of oligosaccharides.
Biology: Investigated for its role in plant cell wall metabolism and its interactions with cellulases.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of biofuels and bioplastics through the bioconversion of cellulose.
Mechanism of Action
Beta-cellotriose exerts its effects primarily through its interactions with enzymes such as cellulases. These enzymes recognize and bind to beta-cellotriose, catalyzing its hydrolysis into smaller sugar units. The molecular targets include the active sites of cellulase enzymes, where the glycosidic bonds of beta-cellotriose are cleaved .
Comparison with Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by beta-1,4-glycosidic bonds.
Cellotetraose: An oligosaccharide composed of four glucose units linked by beta-1,4-glycosidic bonds.
Uniqueness of Beta-cellotriose: Beta-cellotriose is unique due to its specific structure and size, which makes it an ideal model compound for studying the properties of oligosaccharides. Its three glucose units provide a balance between simplicity and complexity, allowing researchers to investigate its interactions with enzymes and other molecules in detail .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-CSHPIKHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
Record name | Cellulase | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12798 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9012-54-8, 61788-77-0 | |
Record name | Cellulase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Rayon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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